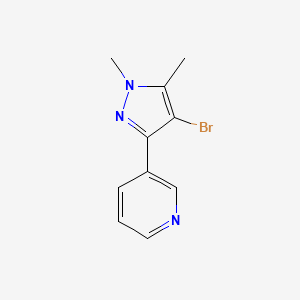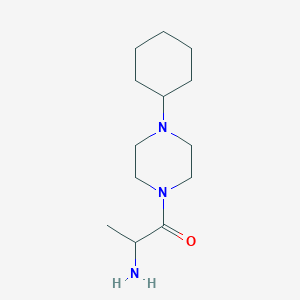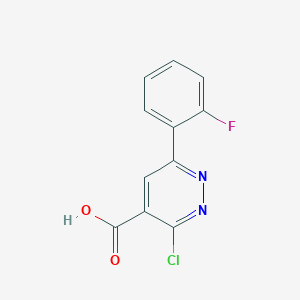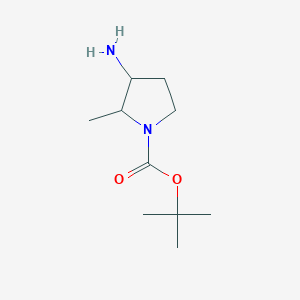![molecular formula C11H8F2N2O2 B1472398 1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1508664-77-4](/img/structure/B1472398.png)
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These investigations include experimental and theoretical studies on the molecular structure, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the compound's electronic structure and reactivity, which are crucial for its applications in material science and chemical synthesis (Viveka et al., 2016).
Chemical Synthesis and Functionalization
Pyrazole-4-carboxylic acid derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid through a series of reaction steps, including oxidation and hydrolysis, highlights the versatility of these compounds in creating molecules with potential biological activity (Li-fen, 2013). Additionally, functionalization and cyclization reactions of these derivatives have been explored for generating novel compounds with potential applications in medicinal chemistry and agriculture (Akçamur et al., 1997).
Antifungal Activity
Some derivatives of pyrazole-4-carboxylic acid exhibit significant antifungal activity. A study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent activities against phytopathogenic fungi, indicating their potential as antifungal agents. This research not only highlights the bioactivity of these compounds but also contributes to the development of new fungicides (Du et al., 2015).
Coordination Chemistry
Pyrazole-4-carboxylic acid derivatives have been utilized in coordination chemistry to synthesize novel coordination complexes. These complexes, obtained from reactions with metal ions like Cu(II) and Co(II), exhibit unique structural and potentially catalytic or magnetic properties, useful in materials science and catalysis (Radi et al., 2015).
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-2-1-3-10(13)8(9)6-15-5-7(4-14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPLNFBQAPMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



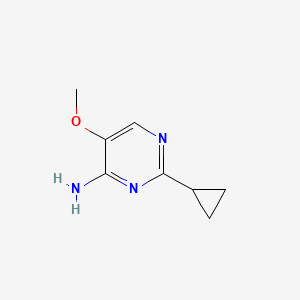
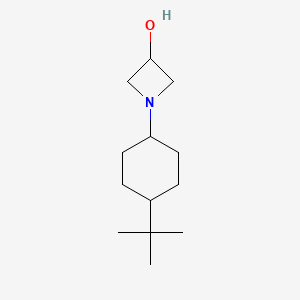
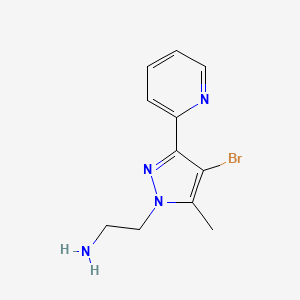

![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)



![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)
